N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461156
InChI: InChI=1S/C14H19ClN2O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
SMILES: C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide

CAS No.:

Cat. No.: VC13461156

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide -

Specification

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
IUPAC Name N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloroacetamide
Standard InChI InChI=1S/C14H19ClN2O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
Standard InChI Key GQBPELXSJHBWLX-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl
Canonical SMILES C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl

Introduction

N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a chemical compound with the CAS number 1353963-57-1. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine. This compound is specifically modified with a benzyl group attached to a pyrrolidine ring, which is further linked to a chloro-acetamide moiety. The molecular formula of this compound is C14H19ClN2O, and its molecular weight is approximately 266.77 g/mol .

Synthesis and Preparation

The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide typically involves the reaction of 1-benzyl-pyrrolidin-2-ylmethylamine with chloroacetyl chloride in the presence of a base to facilitate the formation of the amide bond. This process is common in organic chemistry for preparing amide derivatives.

Biological and Pharmacological Activities

While specific biological or pharmacological activities of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide are not detailed in the available literature, compounds with similar structures often exhibit a range of biological activities. For instance, acetamide derivatives can act as inhibitors or modulators of various enzymes and receptors, depending on their structural modifications.

Research Findings and Future Directions

Research on N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is limited, and there is a need for further studies to explore its potential applications in medicinal chemistry or other fields. The compound's structural features suggest it could be a candidate for investigating interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator